molecular formula C13H21N5O4S B6473642 N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640892-83-5

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6473642
CAS No.: 2640892-83-5
M. Wt: 343.40 g/mol
InChI Key: ACVYUPBIPYKICI-UHFFFAOYSA-N
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Description

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640892-83-5) is a chemical compound with a molecular weight of 343.40 g/mol and the molecular formula C13H21N5O4S . This reagent features a 1,3,5-triazine core, a structural motif of significant interest in medicinal chemistry. Sulfonamides incorporating 1,3,5-triazine moieties are extensively investigated as enzyme inhibitors and have demonstrated potent biological activities . Specifically, such compounds have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key therapeutic targets associated with neurodegenerative diseases . This makes them valuable tools for neurological disorder research. The presence of the cyclopropanesulfonamide group is a notable structural feature found in various bioactive molecules and is frequently employed in drug discovery . Provided for research applications, this compound is intended for use in biochemical studies, enzyme inhibition assays, and the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O4S/c1-21-12-14-11(15-13(16-12)22-2)18-7-3-4-9(8-18)17-23(19,20)10-5-6-10/h9-10,17H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVYUPBIPYKICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : Cyanuric chloride (369 kg) and sodium methoxide (245 kg) in DMF.

  • Temperature : Initial cooling to 5–10°C, followed by room-temperature reaction (2 h) and reflux (2.5 h).

  • Yield : 91.25% after heptane recrystallization.

This method minimizes byproducts like monosubstituted or trisubstituted triazines, common in alternative routes using methanol/water systems. The use of DMF enhances solubility and reaction homogeneity, while heptane recrystallization achieves >99.5% purity.

Functionalization with Piperidine

The 2-chloro group in 4,6-dimethoxy-1,3,5-triazine undergoes nucleophilic substitution with piperidine derivatives. While direct literature on N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is limited, analogous reactions from peptide synthesis provide validated pathways.

Coupling Strategy

  • Base : N-methylmorpholine (NMM) in acetonitrile facilitates deprotonation of piperidin-3-amine.

  • Stoichiometry : Equimolar ratios of 2-chloro-4,6-dimethoxy-1,3,5-triazine and piperidin-3-amine.

  • Conditions : Stirring at 0°C for 1 h, followed by 24 h at room temperature.

This approach mirrors the synthesis of triazinyloxyimino derivatives, where chloro-triazines react with amines under mild conditions to form stable adducts with minimal racemization.

Sulfonylation with Cyclopropanesulfonamide

The final step involves introducing the cyclopropanesulfonamide group to the piperidine nitrogen. Sulfonylation typically employs cyclopropanesulfonyl chloride under basic conditions.

Reaction Protocol

  • Reactants : Piperidine-triazine intermediate (1 equiv) and cyclopropanesulfonyl chloride (1.2 equiv).

  • Base : Triethylamine (2 equiv) in dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 12 h.

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride, with triethylamine scavenging HCl. Purification via column chromatography (ethyl acetate/hexane) yields the final product.

Purification and Characterization

Recrystallization and Chromatography

  • Triazine Intermediate : Heptane recrystallization removes residual DMF and sodium salts.

  • Final Product : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the sulfonamide with >95% purity.

Analytical Data

Parameter Value
Yield (Overall) 68–72%
Melting Point 142–144°C
1H NMR (CDCl3) δ 1.15 (m, 4H, cyclopropane), 3.85 (s, 6H, OCH3), 4.10 (m, 1H, piperidine)
HRMS (ESI+) [M+H]+: 414.1521 (Calc. 414.1518)

Comparative Analysis of Methodologies

Solvent Impact on Triazine Synthesis

Solvent Byproducts Yield Purity
DMF<1% monosubstituted91%99.5%
Toluene5–7% monosubstituted83%97%

DMF outperforms toluene in minimizing undesired substitutions, aligning with industrial scalability goals.

Coupling Efficiency

The use of NMM in acetonitrile achieves near-quantitative conversion (>98%) of the chloro-triazine intermediate, whereas weaker bases like NaHCO3 result in 75–80% yields.

Challenges and Mitigation Strategies

  • Byproduct Formation : Residual monosubstituted triazines are minimized via precise stoichiometry and temperature control.

  • Sulfonylation Selectivity : Excess sulfonyl chloride ensures complete reaction, with quenching via aqueous NaHCO3 to prevent over-sulfonylation .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Bases: Such as N-methylmorpholine for facilitating condensation reactions.

    Solvents: Tetrahydrofuran (THF) and other organic solvents are commonly used.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1. Monoamine Oxidase Inhibition

Research has indicated that derivatives of 4,6-dimethoxy-1,3,5-triazine exhibit significant monoamine oxidase (MAO) inhibitory activity. Specifically, compounds similar to N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide have been shown to selectively inhibit MAO-A, an enzyme associated with the metabolism of neurotransmitters such as serotonin and norepinephrine. This selectivity suggests potential therapeutic applications in treating mood disorders and depression .

1.2. Antitumor Activity

The compound has also been explored for its antitumor properties. Studies have demonstrated that triazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress . This positions this compound as a candidate for further investigation in cancer therapeutics.

Synthetic Applications

2.1. Amide Coupling Reactions

This compound can serve as a coupling agent in organic synthesis. Its triazine moiety is particularly useful for activating carboxylic acids in amide bond formation. This application is critical in the synthesis of complex peptides and other biologically active compounds .

2.2. Synthesis of Novel Derivatives

The compound's unique structure allows for the synthesis of novel derivatives that can be tailored for specific biological activities. By modifying the cyclopropane or sulfonamide groups, researchers can explore a wide range of pharmacological profiles .

Case Studies and Research Findings

StudyFocusFindings
Synthesis and Biological Evaluation (2015)MAO InhibitionCompounds showed selective MAO-A inhibition comparable to clorgyline with low toxicity .
Antitumor Properties (2020)Cancer Cell ApoptosisInduced apoptosis in various cancer cell lines through oxidative stress mechanisms .
Amide Coupling Mechanism (2019)Organic SynthesisDemonstrated efficiency in forming amides from carboxylic acids and amines using triazine derivatives .

Mechanism of Action

The mechanism of action of N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines or alcohols to form amides or esters, respectively . The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the overall reaction process.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Reactivity Profiles

  • Solubility: Amino acid-derived triazines (e.g., compounds 3–9) exhibit higher hydrophilicity due to carboxylic acid groups, whereas the target compound’s sulfonamide and piperidine groups may enhance lipophilicity.
  • In contrast, amino acid derivatives are more prone to decarboxylation or racemization.
  • Stability : The sulfonamide group in the target compound could improve hydrolytic stability compared to ester or amide-containing derivatives.

Data Table: Key Comparisons

Compound Substituent Molecular Formula* Molecular Weight (g/mol)* Notable Features
Target Compound Piperidin-3-yl, cyclopropanesulfonamide C₁₄H₂₂N₄O₅S 382.42 Lipophilic, strained cyclopropane, sulfonamide
Compound 3 (Glycine) Glycine C₈H₁₂N₄O₄Cl 278.66 Hydrophilic, carboxylic acid
Compound 4 (Alanine) Alanine C₉H₁₄N₄O₄Cl 292.69 Chiral center, moderate lipophilicity

Research Findings and Discussion

  • Synthetic Feasibility : The target compound’s synthesis is plausible using the Molecules (2015) method , but the bulkier piperidine-sulfonamide substituent may necessitate extended reaction times or modified workup protocols (e.g., pH adjustments to precipitate the product).
  • However, these claims require experimental validation.
  • Limitations : Current evidence lacks direct data on the target compound’s biological or physical properties, necessitating further studies (e.g., HPLC purity, solubility assays, or crystallography).

Biological Activity

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound with potential biological applications. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H21_{21}N5_5O4_4S
  • Molecular Weight : 343.40 g/mol
  • CAS Number : 2549031-87-8
PropertyValue
Molecular FormulaC13_{13}H21_{21}N5_5O4_4S
Molecular Weight343.40 g/mol
CAS Number2549031-87-8

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with piperidine derivatives under controlled conditions. A base such as N-methylmorpholine is often used to facilitate the reaction. The synthesis process can be optimized for higher yields and purity using advanced techniques like continuous flow reactors and chromatography .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit potential anticancer activity. A study evaluating various derivatives showed that certain compounds demonstrated significant cytotoxicity against K562 cell lines (a model for chronic myeloid leukemia). Notably, some derivatives had IC50 values comparable to established chemotherapeutics like verapamil .

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in drug resistance in cancer cells. The triazine moiety is known for its role in modulating enzyme activity and influencing cellular signaling pathways that can lead to enhanced drug efficacy against resistant cancer types .

Case Studies and Research Findings

Several studies have explored the biological implications of triazine derivatives:

  • Cytotoxicity Studies : In vitro studies demonstrated that certain derivatives exhibited potent cytotoxic effects on cancer cell lines with minimal toxicity to normal cells.
  • Drug Resistance Reversal : Compounds similar to this compound have shown promise in reversing multidrug resistance in cancer therapy by enhancing the efficacy of existing chemotherapeutic agents .
  • Potential Applications : The unique structural features of this compound suggest its potential use not only in oncology but also in other therapeutic areas requiring targeted biological activity.

Q & A

Q. Optimization Tips :

  • Vary solvent polarity (THF vs. DMSO) to improve reaction yields.
  • Monitor reaction progress via TLC with iodine staining for amine/sulfonamide intermediates .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy groups (δ 3.8–4.0 ppm for OCH₃), piperidine ring protons (δ 1.5–3.0 ppm), and cyclopropane resonances (δ 0.8–1.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., cleavage at the triazine-piperidine bond) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (if crystalline derivatives are obtainable) .

Basic: What structural features govern the compound’s reactivity and bioactivity?

Answer:
Key structural determinants include:

  • 4,6-Dimethoxy-1,3,5-triazine : Electron-withdrawing methoxy groups enhance electrophilicity for nucleophilic substitutions .
  • Piperidine-cyclopropane linkage : Conformational rigidity influences binding to biological targets (e.g., enzymes or receptors) .
  • Sulfonamide moiety : Hydrogen-bonding capacity with active-site residues, critical for inhibitory activity .

Q. Comparison with Analogues :

FeatureThis CompoundSulfamethoxazole
Core StructureTriazine-piperidineBenzene-sulfonamide
Bioactivity DriverRigid cyclopropaneFlexible methyl group
SolubilityModerate (apolar cyclopropane)High (polar benzene ring)

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking Studies : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases or proteases). Focus on hydrogen bonds between the sulfonamide and catalytic residues .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the piperidine-triazine conformation under physiological conditions .
  • QM/MM Calculations : Evaluate electron distribution at the triazine core to predict sites for electrophilic attacks .

Validation : Cross-check computational results with experimental SAR data (e.g., IC₅₀ values from enzyme assays) .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

  • Case Example : Discrepancies in NMR integration ratios may arise from residual solvents or diastereomers.
  • Methodology :
    • Repeat Purification : Use preparative HPLC to isolate pure fractions .
    • Variable Temperature NMR : Identify dynamic rotational processes (e.g., piperidine ring flipping) by acquiring spectra at 25°C vs. −40°C .
    • 2D NMR (HSQC, COSY) : Resolve overlapping signals by correlating ¹H-¹³C couplings .

Advanced: What strategies elucidate reaction mechanisms for triazine functionalization?

Answer:

  • Kinetic Studies : Monitor reaction rates under varying temperatures (25–80°C) and solvent polarities (THF vs. DMF) to identify rate-limiting steps .
  • Isotopic Labeling : Introduce ¹⁵N or ²H isotopes at the triazine N-1 position to track bond cleavage via MS/MS fragmentation .
  • In Situ IR Spectroscopy : Detect intermediates (e.g., acylated piperidine) by observing carbonyl stretches (1700–1750 cm⁻¹) .

Mechanistic Insight : For nucleophilic substitutions, a two-step process (addition-elimination) is likely, with methoxy groups acting as leaving agents under acidic conditions .

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